3-methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-11,12-DIHYDRO-10AH-10-THIA-5-AZATETRAPHENE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structure, which in this case includes sulfur and nitrogen. The unique structure of 2-METHOXY-11,12-DIHYDRO-10AH-10-THIA-5-AZATETRAPHENE makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-METHOXY-11,12-DIHYDRO-10AH-10-THIA-5-AZATETRAPHENE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and the stability of the reagents used. The reaction typically involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
2-METHOXY-11,12-DIHYDRO-10AH-10-THIA-5-AZATETRAPHENE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of sulfur and nitrogen in the ring structure allows for unique reactivity patterns. For example, oxidation reactions can be carried out using reagents such as selenous acid, which selectively oxidizes methylene groups to carbonyl groups .
Common reagents used in these reactions include oxidizing agents like selenous acid and reducing agents such as sodium borohydride
Scientific Research Applications
2-METHOXY-11,12-DIHYDRO-10AH-10-THIA-5-AZATETRAPHENE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
In biology and medicine, this compound has shown potential as a bioactive molecule. Studies have indicated its cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent . Additionally, its ability to interact with various biological targets makes it a valuable tool for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-METHOXY-11,12-DIHYDRO-10AH-10-THIA-5-AZATETRAPHENE involves its interaction with specific molecular targets within cells. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. For example, it may inhibit the function of enzymes involved in cell proliferation, leading to cytotoxic effects in cancer cells .
The pathways involved in its mechanism of action are complex and may include the induction of oxidative stress, disruption of cellular signaling, and interference with DNA replication. Further research is needed to fully elucidate these pathways and understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
2-METHOXY-11,12-DIHYDRO-10AH-10-THIA-5-AZATETRAPHENE can be compared to other heterocyclic compounds containing sulfur and nitrogen. Similar compounds include thiazoles and imidazoles, which also exhibit a wide range of biological activities . the unique combination of functional groups in 2-METHOXY-11,12-DIHYDRO-10AH-10-THIA-5-AZATETRAPHENE sets it apart from these compounds.
Thiazoles, for example, are known for their antibacterial and antifungal properties, while imidazoles are commonly used as antifungal agents. The distinct structure of 2-METHOXY-11,12-DIHYDRO-10AH-10-THIA-5-AZATETRAPHENE may confer unique biological activities that are not observed in these related compounds.
Conclusion
2-METHOXY-11,12-DIHYDRO-10AH-10-THIA-5-AZATETRAPHENE is a fascinating compound with diverse applications in scientific research Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers
Properties
Molecular Formula |
C17H15NOS |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine |
InChI |
InChI=1S/C17H15NOS/c1-19-12-7-8-13-11(10-12)6-9-16-17(13)18-14-4-2-3-5-15(14)20-16/h2-5,7-8,10,16H,6,9H2,1H3 |
InChI Key |
ACBRADJZVQDRNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC4=CC=CC=C4SC3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.